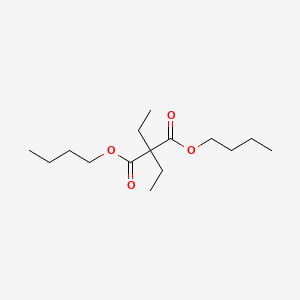

Dibutyl 2,2-diethylmalonate

Description

Contextualization within the Malonic Ester Family

The malonic ester family consists of diesters of malonic acid, with the general structure R'OOC-CH2-COOR', where R' represents an alkyl or aryl group. patsnap.com Diethyl malonate is the most common member of this family. quora.comwikipedia.org These compounds are prized in organic synthesis for the acidity of the alpha-hydrogens located on the central methylene (B1212753) group. ucalgary.ca This heightened acidity, with a pKa of about 13 for diethyl malonate, allows for easy deprotonation by relatively mild bases like sodium ethoxide to form a stable enolate. chemistrylearner.comucalgary.ca This enolate is a potent nucleophile that can react with various electrophiles, most notably alkyl halides, in a nucleophilic substitution reaction. tutorchase.comlibretexts.org

Subsequent hydrolysis of the ester groups followed by decarboxylation of the resulting dicarboxylic acid yields a substituted carboxylic acid. chemistrylearner.comucalgary.ca This entire sequence provides a reliable method for converting an alkyl halide into a carboxylic acid with two additional carbon atoms. libretexts.org The versatility of the malonic ester synthesis is further enhanced by the possibility of a second alkylation step before hydrolysis, allowing for the creation of disubstituted acetic acids. wikipedia.orgmasterorganicchemistry.com

Structural Features and their Influence on Reactivity

The key to the reactivity of malonic esters lies in the structural arrangement of the two ester functionalities around a central methylene (-CH2-) group. wikipedia.org The electron-withdrawing nature of the two adjacent carbonyl groups significantly increases the acidity of the alpha-protons. britannica.comucalgary.ca This allows for the ready formation of a resonance-stabilized enolate ion upon treatment with a base. patsnap.comucalgary.ca

In the case of Dibutyl 2,2-diethylmalonate, the central carbon is fully substituted with two ethyl groups, meaning it lacks the acidic alpha-protons characteristic of unsubstituted or monosubstituted malonates. This fundamental structural difference dictates its reactivity. It cannot be deprotonated at the alpha-position and therefore cannot participate in the typical alkylation reactions of the malonic ester synthesis. acs.org Its reactivity is instead centered on the ester functionalities themselves.

Historical Development and Significance of Substituted Malonate Esters in Organic Synthesis

The malonic ester synthesis is a cornerstone of organic chemistry, with its roots tracing back to the 19th century. britannica.com The development of this synthetic method was a significant milestone, providing a dependable and adaptable process for the synthesis of carboxylic acids. tutorchase.comstudysmarter.co.uk The ability to systematically build up carbon chains and introduce functional groups made it an invaluable tool for early organic chemists. tutorchase.com

The significance of substituted malonate esters grew with the understanding of their synthetic potential. The synthesis of barbiturates, a class of sedative-hypnotic drugs, famously involves the condensation of a disubstituted malonic ester with urea (B33335). chemistrylearner.comatamankimya.com For example, the reaction of diethyl diethylmalonate with urea in the presence of a strong base like sodium ethoxide yields barbital. wikipedia.org This highlights the importance of having access to a variety of substituted malonate esters to create a diverse range of complex molecules, including pharmaceuticals. patsnap.com The Perkin alicyclic synthesis, an intramolecular variation of the malonic ester synthesis using a dihalide, further expanded the utility of these compounds for creating cyclic structures. wikipedia.orgmasterorganicchemistry.com

Overview of Research Trajectories for this compound

Research involving this compound is more specialized compared to its more common counterpart, diethyl malonate. Given its fully substituted alpha-carbon, research does not focus on its use as a nucleophile in traditional malonic ester synthesis. Instead, investigations would likely explore its utility as a building block where the dibutyl ester and diethyl-substituted core are desired features in the final product.

Recent research trends in the broader field of malonate chemistry include the development of more environmentally friendly and efficient synthetic methodologies. This includes the use of organocatalysis and decarboxylative processes which frame substituted malonic acid half-oxyesters as enolate equivalents. researchgate.net While not directly involving this compound, these advanced strategies could potentially be adapted for its synthesis or for reactions involving its ester groups. Furthermore, enzymatic hydrolysis of sterically hindered esters, including α,α-disubstituted malonates, is an area of active research for producing chiral building blocks. mdpi.com Such studies could be relevant for exploring the stereoselective reactions of this compound.

Compound Information Table

| Compound Name | IUPAC Name | Synonyms | Molecular Formula |

| This compound | Dibutyl 2,2-diethylpropanedioate | Dibutyl diethylmalonate | C15H28O4 |

| Diethyl malonate | Diethyl propanedioate | Malonic ester, DEM | C7H12O4 |

| Sodium ethoxide | Sodium ethanolate | C2H5NaO | |

| Barbital | 5,5-diethyl-1,3-diazinane-2,4,6-trione | C8H12N2O3 | |

| Urea | Carbamide | CH4N2O |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 272.388 g/mol |

| CAS Number | 101853-00-3 |

| Linear Formula | C15H28O4 |

| MDL Number | MFCD00027210 |

Data sourced from commercial suppliers for research-grade chemicals. sigmaaldrich.com

Physicochemical Properties of Diethyl 2,2-diethylmalonate

| Property | Value |

| Molecular Weight | 216.27 g/mol nih.gov |

| CAS Number | 77-25-8 nih.gov |

| Molecular Formula | C11H20O4 nih.gov |

| Boiling Point | 228-230 °C chemicalbook.com |

| Density | 0.99 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D 1.423 chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

101853-00-3 |

|---|---|

Molecular Formula |

C15H28O4 |

Molecular Weight |

272.38 g/mol |

IUPAC Name |

dibutyl 2,2-diethylpropanedioate |

InChI |

InChI=1S/C15H28O4/c1-5-9-11-18-13(16)15(7-3,8-4)14(17)19-12-10-6-2/h5-12H2,1-4H3 |

InChI Key |

RTPCQAKIYNLFPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(CC)(CC)C(=O)OCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Dibutyl 2,2 Diethylmalonate and Its Precursors

Alkylation Strategies for Geminally Disubstituted Malonates

The alkylation of malonic esters is a cornerstone of organic synthesis, providing a versatile route to a wide array of substituted carboxylic acids and other functionalized molecules. The synthesis of dibutyl 2,2-diethylmalonate typically begins with a precursor like diethyl malonate.

Alkylation of Diethyl Malonate Precursors with Alkyl Halides (e.g., Butyl Bromide)

The malonic ester synthesis is a well-established reaction where diethyl malonate or other malonic acid esters are alkylated at the carbon positioned between the two carbonyl groups. wikipedia.org This central carbon's protons are acidic and can be removed by a strong base to form a stabilized carbanion. chemistnotes.comorganicchemistrytutor.com This nucleophilic carbanion can then react with an alkyl halide, such as butyl bromide, in a nucleophilic substitution reaction (typically SN2) to form a new carbon-carbon bond. organicchemistrytutor.compearson.com

The process can be repeated to introduce a second alkyl group. chemistnotes.com For the synthesis of this compound, this involves a sequential dialkylation process. Diethyl malonate is first treated with a base and an n-butyl halide to form diethyl butylmalonate. A subsequent deprotonation and a second alkylation with another n-butyl halide yield the final product.

Role of Strong Bases in Carbanion Formation

The formation of the carbanion is a critical step in the alkylation process and requires a strong base. wikipedia.org The acidity of the α-hydrogens in diethyl malonate (pKa ≈ 13) allows for their removal by a suitable base. organicchemistrytutor.com Sodium ethoxide (NaOEt) is a commonly used base for this purpose, particularly when working with ethyl esters, as it prevents transesterification side reactions. wikipedia.orgorganicchemistrytutor.com The reaction between the malonic ester and the strong base results in the formation of a resonance-stabilized enolate ion, which is a potent nucleophile. organicchemistrytutor.comlibretexts.org Other strong bases like sodium hydride (NaH) can also be employed to generate the enolate. nih.govreddit.com The choice of base can influence the reaction's efficiency and selectivity.

Optimization of Reaction Conditions and Solvent Effects in Alkylation

The efficiency and yield of the alkylation of malonic esters are significantly influenced by reaction conditions such as temperature, reaction time, and the choice of solvent. Careful control of these parameters is necessary to maximize the formation of the desired product and minimize side reactions. For instance, the addition of diethyl malonate to a sodium ethoxide solution is often done at a controlled temperature to manage the exothermic reaction. The subsequent alkylation with an alkyl halide is typically carried out at reflux temperatures.

The solvent plays a crucial role in nucleophilic substitution reactions. csbsju.edu Polar aprotic solvents are often favored for SN2 reactions, as they can dissolve the reactants without solvating and deactivating the nucleophile. spcmc.ac.in However, the choice of solvent can be complex and may depend on the specific base and alkyl halide used. In some cases, polar protic solvents like ethanol are used, especially when sodium ethoxide is the base. prepchem.com The solvent can affect the rate and mechanism (SN1 vs. SN2) of the reaction. csbsju.edulibretexts.org Optimization studies often involve screening different solvents, bases, and temperature profiles to achieve the highest possible yield and purity of the desired dialkylated product. frontiersin.org

| Parameter | Condition | Effect on Alkylation |

| Base | Sodium Ethoxide, Sodium Hydride | Deprotonates the α-carbon of the malonic ester to form a nucleophilic enolate. |

| Alkyl Halide | Butyl Bromide, Ethyl Bromide | Provides the alkyl group that is added to the enolate. Reactivity: I > Br > Cl. |

| Solvent | Ethanol, DMF, Toluene | Influences the solubility of reactants and the rate and mechanism of the SN2 reaction. |

| Temperature | Varies (e.g., 0°C to reflux) | Affects the rate of both the deprotonation and alkylation steps. Higher temperatures can increase the rate but may also lead to side reactions. |

Esterification and Transesterification Approaches

Esterification and transesterification provide alternative or subsequent pathways in the synthesis of this compound and its derivatives. These methods focus on modifying the ester groups of the malonic acid backbone.

Direct Esterification of Malonic Acid Derivatives with Butanol under Acidic Conditions

Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org In the context of this compound synthesis, a precursor such as 2,2-diethylmalonic acid could be reacted with butanol under acidic conditions (e.g., using sulfuric acid) to yield the desired dibutyl ester. byjus.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water that is formed as a byproduct. libretexts.orgmasterorganicchemistry.com

Transesterification of Diethyl Malonate with Butanol

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. nih.gov This method can be used to convert diethyl 2,2-diethylmalonate into this compound by reacting it with butanol in the presence of a catalyst. diva-portal.org A variety of catalysts can be employed for transesterification, including acids, bases, and organometallic compounds. nih.govnih.gov The reaction is typically driven to completion by using a large excess of butanol or by removing the ethanol that is produced. diva-portal.org Studies have explored the use of various catalysts, such as heteropoly tungstic acid (HPWA) supported on mesoporous materials, to facilitate the transesterification of diethyl malonate with n-butanol. diva-portal.orgdiva-portal.org

| Reaction | Reactants | Catalyst | Key Conditions |

| Direct Esterification | 2,2-Diethylmalonic Acid + Butanol | Strong Acid (e.g., H₂SO₄) | Excess butanol or removal of water to drive equilibrium. |

| Transesterification | Diethyl 2,2-diethylmalonate + Butanol | Acid or Base Catalyst (e.g., HPWA/MCM-41) | Excess butanol or removal of ethanol to drive equilibrium. |

Advanced Synthetic Routes to Complex Malonate Scaffolds Applicable to this compound Synthesis

The synthesis of sterically hindered and symmetrically substituted malonic esters, such as this compound, relies on the foundational principles of malonic ester synthesis. This classical organic reaction allows for the formation of α-substituted and α,α-disubstituted carboxylic acids and esters. The core of this methodology is the high acidity of the α-protons of the methylene (B1212753) group in malonic esters, which are flanked by two electron-withdrawing carbonyl groups. This acidity allows for easy deprotonation by a suitable base to form a stable enolate, which can then act as a nucleophile in reactions with electrophiles, most commonly alkyl halides.

Strategies for Diethyl 2,2-diethylmalonate Synthesis as a Model

The synthesis of Diethyl 2,2-diethylmalonate serves as an excellent and well-documented model for understanding the preparation of symmetrically disubstituted malonates like this compound. wikipedia.org The primary strategy involves the sequential alkylation of diethyl malonate with an ethyl halide. youtube.com

A detailed synthetic procedure for Diethyl 2,2-diethylmalonate involves the following steps:

Preparation of the first enolate: Diethyl malonate is treated with one equivalent of sodium ethoxide in an anhydrous alcohol solvent, typically absolute ethanol. This reaction must be carried out under anhydrous conditions to prevent saponification of the ester.

First alkylation: An ethyl halide, such as ethyl iodide or ethyl bromide, is added to the solution of the malonate enolate. The enolate attacks the electrophilic carbon of the ethyl halide in an S(_N)2 reaction to form diethyl ethylmalonate. youtube.com

Preparation of the second enolate: A second equivalent of sodium ethoxide is then used to deprotonate the mono-substituted malonic ester.

Second alkylation: A second equivalent of the ethyl halide is added, leading to the formation of Diethyl 2,2-diethylmalonate. prepchem.com

The reaction is often driven to completion by heating the reaction mixture. prepchem.com After the reaction, the product is isolated by removing the solvent, followed by an aqueous workup to remove inorganic salts, and finally, purification by distillation under reduced pressure. prepchem.com A reported synthesis yielded 83% of Diethyl 2,2-diethylmalonate after distillation. prepchem.com

| Step | Reagents | Intermediate/Product | Reported Yield |

| 1 | Diethyl malonate, Sodium, Absolute ethanol | Sodium salt of diethyl malonate | - |

| 2 | Ethyl iodide | Diethyl ethylmalonate | - |

| 3 | Sodium, Absolute ethanol | Sodium salt of diethyl ethylmalonate | - |

| 4 | Ethyl iodide | Diethyl 2,2-diethylmalonate | 83% |

The data in this table is based on a described synthesis of Diethyl 2,2-diethylmalonate. prepchem.com

Sequential Alkylation Approaches to Achieve 2,2-Disubstitution

The sequential alkylation of malonic esters is a versatile method for preparing a wide range of α,α-disubstituted malonates. This approach is directly applicable to the synthesis of this compound, where the starting material would be dibutyl malonate.

The general principle involves a two-step alkylation process. organicchemistrytutor.com In the first step, a mono-substituted malonic ester is synthesized by reacting the parent malonic ester with one equivalent of a base and one equivalent of an alkyl halide. orgsyn.org For the synthesis of this compound, the first step would be the reaction of dibutyl malonate with a base like sodium butoxide, followed by the addition of an ethyl halide to produce dibutyl ethylmalonate.

The second alkylation introduces the second ethyl group. The mono-substituted intermediate, dibutyl ethylmalonate, is treated with another equivalent of a strong base to generate a new enolate. This enolate is then reacted with a second equivalent of an ethyl halide to yield the final product, this compound. organicchemistrytutor.com

A significant challenge in dialkylation is the potential for side reactions, which can lower the yield. wikipedia.org Therefore, careful control of reaction conditions, such as temperature and reaction time, is essential. For instance, the addition of diethyl malonate to the sodium ethoxide solution is often done at a controlled temperature to manage the exothermic reaction. sciencemadness.org The subsequent alkylation is then carried out at reflux temperature.

The synthesis of a related compound, diethyl dibutylmalonate, illustrates the sequential addition of two butyl groups to diethyl malonate. This process involves the initial formation of sodium ethoxide, followed by the addition of diethyl malonate and then n-butyl bromide. The reaction is refluxed to ensure completion. orgsyn.org This same principle would be applied for the synthesis of this compound, but with dibutyl malonate as the starting material and ethyl bromide as the alkylating agent.

| Starting Material | Base | Alkylating Agent (1st) | Intermediate | Alkylating Agent (2nd) | Final Product |

| Dibutyl malonate | Sodium butoxide | Ethyl bromide | Dibutyl ethylmalonate | Ethyl bromide | This compound |

| Diethyl malonate | Sodium ethoxide | n-Butyl bromide | Diethyl butylmalonate | n-Butyl bromide | Diethyl dibutylmalonate |

This table illustrates the general sequential alkylation strategy for preparing disubstituted malonates.

Reaction Mechanisms and Reactivity of Dibutyl 2,2 Diethylmalonate

Malonic Ester Synthesis Mechanism and Derivatives

The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids. patsnap.com Dibutyl 2,2-diethylmalonate itself is a product of this synthesis pathway, specifically through a double alkylation process. Its own reactivity within this synthesis is limited to the hydrolysis and decarboxylation of its ester groups.

The initial and crucial step in the malonic ester synthesis is the deprotonation of the α-carbon to form a resonance-stabilized carbanion, known as an enolate. patsnap.comucalgary.calibretexts.org The α-protons of an unsubstituted malonic ester, such as dibutyl malonate, are relatively acidic (pKa ≈ 13) because the resulting negative charge is delocalized over two carbonyl groups. ucalgary.ca This allows for the ready formation of the enolate using a strong base, typically a sodium alkoxide like sodium butoxide to prevent transesterification. wikipedia.org

However, this compound has two ethyl groups attached to the α-carbon, meaning it has no α-protons. Consequently, it cannot be deprotonated at this position to form a malonate carbanion. Its role in this context is as a final, fully alkylated product rather than as a reactant for further alkylation.

The formation of this compound would proceed from a precursor like dibutyl malonate, as outlined in the table below.

| Step | Reactants | Reagent | Intermediate/Product | Mechanism |

| 1. Enolate Formation | Dibutyl malonate | Sodium butoxide (NaOBu) | Dibutyl malonate enolate (carbanion) | Acid-base reaction; removal of an acidic α-proton. ucalgary.ca |

| 2. First Alkylation | Dibutyl malonate enolate | Ethyl bromide (CH₃CH₂Br) | Dibutyl 2-ethylmalonate | Nucleophilic substitution (Sₙ2). libretexts.orgwikipedia.org |

| 3. Second Enolate Formation | Dibutyl 2-ethylmalonate | Sodium butoxide (NaOBu) | Dibutyl 2-ethylmalonate enolate | Acid-base reaction; removal of the remaining α-proton. |

| 4. Second Alkylation | Dibutyl 2-ethylmalonate enolate | Ethyl bromide (CH₃CH₂Br) | This compound | Nucleophilic substitution (Sₙ2). wikipedia.org |

Alkylation of a malonic ester occurs via a nucleophilic substitution (Sₙ2) reaction between the malonate carbanion and an alkyl halide. libretexts.orgwikipedia.org The enolate acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group to form a new carbon-carbon bond. organicchemistrytutor.com

As this compound lacks an α-hydrogen, it cannot form an enolate and therefore cannot undergo further alkylation at the α-carbon. The synthesis of this compound is an example of a dialkylation, where the process of deprotonation and alkylation is performed twice before the final hydrolysis and decarboxylation steps. wikipedia.orgorganicchemistrytutor.com The two ethyl groups are introduced sequentially onto the α-carbon of a dibutyl malonate starting material.

A key feature of the malonic ester synthesis is the ability to hydrolyze the ester groups to carboxylic acids and then decarboxylate the resulting substituted malonic acid. patsnap.comopenochem.org this compound can undergo this reaction sequence.

The process involves two main steps:

Hydrolysis: The two butyl ester groups are hydrolyzed to carboxylic acid groups, typically under acidic (e.g., aqueous H₂SO₄) or basic (e.g., aqueous NaOH followed by acidification) conditions. libretexts.orgorganicchemistrytutor.com This reaction converts this compound into 2,2-diethylmalonic acid.

Decarboxylation: The resulting 2,2-diethylmalonic acid, which is a geminal dicarboxylic acid, is unstable upon heating. stackexchange.com Heating the dialkylated malonic acid, often neat at temperatures exceeding 150°C, causes it to lose a molecule of carbon dioxide (CO₂). stackexchange.com The mechanism proceeds through a cyclic, six-membered transition state, yielding an enol that quickly tautomerizes to the final carboxylic acid product. libretexts.org

The final product of the hydrolysis and decarboxylation of this compound is 2-ethylbutanoic acid.

Claisen Condensation Reactions

The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base. wikipedia.org A critical requirement for the ester acting as the nucleophile is that it must be enolizable, meaning it must possess at least one α-hydrogen. wikipedia.org

The general mechanism for the Claisen condensation involves the following steps:

Enolate Formation: A strong base (an alkoxide) removes an α-proton from an ester molecule, creating a nucleophilic enolate ion. byjus.comallen.in

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate. allen.injove.com

Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide group to form a β-keto ester. wikipedia.orgallen.in

Because this compound has no α-hydrogens, it cannot be enolized and thus cannot serve as the nucleophilic donor in a Claisen condensation. wikipedia.orglibretexts.org However, it can potentially act as the electrophilic acceptor in a "crossed" Claisen condensation if it is reacted with a different, enolizable ester. allen.inmasterorganicchemistry.com In such a scenario, the enolate of the other ester would attack the carbonyl carbon of this compound.

Intermolecular Condensation: A crossed Claisen condensation occurs between two different esters. youtube.com To be synthetically useful and avoid a complex mixture of products, one ester should be non-enolizable, serving only as the electrophile. allen.inlibretexts.org this compound fits this requirement. When reacted with an enolizable ester (e.g., butyl acetate) in the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), it can act as the electrophilic partner to yield a β-keto ester product. wikipedia.org

Intramolecular Condensation (Dieckmann Condensation): The Dieckmann condensation is an intramolecular Claisen condensation that occurs in molecules containing two ester groups, typically forming a five- or six-membered ring. masterorganicchemistry.comlibretexts.org This reaction requires the formation of an enolate at the α-carbon of one ester, which then attacks the carbonyl carbon of the other ester within the same molecule. libretexts.orgyoutube.com

This compound cannot undergo a Dieckmann condensation. Although it is a diester, the two ester functionalities are attached to the same carbon, and more importantly, there are no α-hydrogens to allow for the necessary intramolecular enolate formation and subsequent cyclization.

| Reaction Type | Role of this compound | Feasibility | Rationale |

| Malonic Ester Alkylation | Reactant | No | Lacks α-hydrogens for enolate formation. wikipedia.org |

| Malonic Ester Decarboxylation | Reactant | Yes | Can be hydrolyzed and decarboxylated to a substituted carboxylic acid. libretexts.orgopenochem.org |

| Claisen Condensation (Self) | Nucleophile & Electrophile | No | Cannot form an enolate to act as the nucleophile. wikipedia.org |

| Crossed Claisen Condensation | Electrophile | Yes | Can act as a non-enolizable acceptor for another ester's enolate. allen.inlibretexts.org |

| Dieckmann Condensation (Intramolecular) | Reactant | No | Cannot form an enolate for intramolecular attack; incorrect structure for cyclization. libretexts.org |

Electrophilic Substitution and Functionalization at the Alpha-Position

The alpha-position (C-2) of malonic esters is a focal point of their reactivity, largely due to the acidity of the protons attached to this carbon. The presence of two electron-withdrawing ester groups significantly stabilizes the conjugate base (enolate) formed upon deprotonation. However, in the case of this compound, the alpha-carbon is quaternary, meaning it is bonded to two ethyl groups and two carboxyl groups and bears no hydrogen atoms. This structural feature fundamentally alters its reactivity profile compared to unsubstituted or mono-substituted malonates, rendering it inert to reactions that require the formation of an enolate at the alpha-position.

Halogenation Reactions (e.g., Bromination)

Halogenation of malonic esters like diethyl malonate is a well-established transformation that proceeds via an enol or enolate intermediate. The reaction is typically zero-order with respect to the halogen, indicating that the rate-limiting step is the formation of the enol. rsc.org For diethyl malonate, bromination can be achieved using bromine in an inert solvent like carbon tetrachloride. orgsyn.org The mechanism involves the initial enolization of the malonate, which then attacks the bromine molecule to yield the alpha-bromo derivative and hydrogen bromide. rsc.orgchempedia.info

Reaction Mechanism: Bromination of Diethyl Malonate

Enolization: The diethyl malonate tautomerizes to its enol form. This process can be catalyzed by acid or base.

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a bromine molecule (Br₂).

Deprotonation: A proton is lost from the oxygen atom to regenerate the carbonyl group, yielding diethyl bromomalonate.

Crucially, this compound lacks the alpha-protons necessary for the initial, rate-determining enolization step. Consequently, it cannot undergo electrophilic halogenation at the alpha-position under these standard conditions. Alternative, more forceful halogenation methods would likely lead to decomposition or reaction at other sites on the molecule rather than selective alpha-halogenation.

Nitrosation and Subsequent Transformations to Amino Malonates

The synthesis of amino malonates from malonic esters typically begins with nitrosation at the alpha-carbon. This reaction involves treating the malonate ester with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) and an acid like acetic acid. quora.comquora.com The reaction proceeds through an enol intermediate, which is attacked by the nitrosonium ion (NO⁺). The resulting α-nitroso compound typically tautomerizes to the more stable α-oximino ester (an isonitroso compound). quora.com

This α-oximino derivative can then be reduced to the corresponding α-amino malonate. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. quora.com This sequence provides a classic route for the synthesis of α-amino acids after subsequent alkylation and decarboxylation steps. researchgate.netrsc.org

However, similar to halogenation, the initial nitrosation step is contingent upon the presence of an acidic alpha-proton to enable the formation of the reactive enol intermediate. As this compound does not possess any alpha-protons, it is not susceptible to nitrosation at the alpha-position and thus cannot be converted to an amino malonate via this pathway.

Conjugate Addition Reactions (Michael Additions)

The Michael reaction is a cornerstone of carbon-carbon bond formation, involving the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). byjus.comwikipedia.orgmasterorganicchemistry.com

This compound as a Nucleophile in Michael Additions (analogous to diethyl malonate)

Malonic esters, such as diethyl malonate, are excellent Michael donors. spcmc.ac.in In the presence of a base (e.g., sodium ethoxide), the acidic α-proton is removed to generate a resonance-stabilized enolate. byjus.comaskfilo.com This enolate then acts as a soft nucleophile, attacking the β-carbon of the Michael acceptor. spcmc.ac.in The resulting product, after protonation, is a 1,5-dicarbonyl compound or a related derivative. libretexts.org

Mechanism of Michael Addition with Diethyl Malonate

Enolate Formation: A base abstracts an α-proton from diethyl malonate to form a stabilized enolate ion. byjus.com

Conjugate Addition: The enolate nucleophile attacks the β-carbon of the α,β-unsaturated system, pushing the π-electrons onto the α-carbon and then the oxygen, forming a new enolate intermediate. askfilo.com

Protonation: The newly formed enolate is protonated by the conjugate acid of the base or a protic solvent to yield the final Michael adduct. spcmc.ac.in

The defining characteristic that allows malonic esters to function as Michael donors is their ability to form a carbanion at the alpha-position. This compound, having a quaternary alpha-carbon with no acidic protons, cannot form this requisite enolate. Therefore, it is incapable of acting as a nucleophile or a Michael donor in conjugate addition reactions.

Mechanistic Investigations of Asymmetric Michael Additions involving Malonate Esters

Asymmetric Michael additions are powerful reactions for creating chiral molecules with high enantioselectivity. mdpi.com Mechanistic studies have focused on the use of chiral catalysts to control the stereochemical outcome of the addition of a malonate ester to a prochiral Michael acceptor. These catalysts activate the reactants and create a chiral environment for the key bond-forming step.

Various catalytic systems have been developed, including:

Chiral Lewis Acid Complexes: Heterobimetallic complexes, such as the Shibasaki Ga-Na-BINOL catalyst, have been shown to be highly effective. nih.gov The catalyst organizes both the malonate nucleophile and the enone acceptor, facilitating a highly enantioselective addition.

Organocatalysts: Chiral amines and thiourea-based catalysts can activate the reactants through hydrogen bonding and the formation of iminium or enamine intermediates. mdpi.com For example, L-proline-derived bifunctional catalysts have been used for the enantioselective addition of malonate derivatives to nitroalkenes. mdpi.com

Phase-Transfer Catalysts: Chiral quaternary ammonium (B1175870) salts can be used to generate a chiral ion pair with the malonate enolate, guiding its approach to the Michael acceptor.

The general mechanism involves the formation of a ternary complex between the catalyst, the malonate enolate, and the Michael acceptor, which lowers the energy of the transition state for one enantiomer over the other.

| Catalyst Type | Example Catalyst | Michael Donor | Michael Acceptor | Key Mechanistic Feature |

|---|---|---|---|---|

| Heterobimetallic Lewis Acid | (S)-Ga-Na-BINOL | Dimethyl malonate | 2-Cyclopenten-1-one | Bifunctional activation; organization of both substrates in a chiral pocket. nih.gov |

| Organocatalyst (Bifunctional) | L-proline-derived urea-pyrrolidine | Diphenyl dithiomalonates | Nitrostyrene | Activation of nucleophile via hydrogen bonding and acceptor via iminium ion formation. mdpi.com |

| Organocatalyst (Phosphine) | Chiral Phosphines | Malonate esters | γ-Substituted allenoates | Nucleophilic catalysis pathway involving a chiral phosphonium (B103445) intermediate. nih.gov |

Cyclization Reactions Involving Malonate Esters

Malonate esters are versatile building blocks in the synthesis of cyclic compounds. sodium-methoxide.net These reactions often leverage the reactivity of both the alpha-carbon and the ester functionalities.

One prominent example is the Perkin alicyclic synthesis , which is an intramolecular variation of the malonic ester synthesis. wikipedia.org In this reaction, a malonic ester is treated with a base and a dihaloalkane. The first alkylation proceeds as expected. A second, intramolecular alkylation then occurs upon treatment with another equivalent of base, forming a cyclic compound. This method is effective for creating three- to six-membered rings. uobabylon.edu.iq

Another important class of cyclization reactions involves the condensation of malonate esters with dinucleophiles. A classic example is the synthesis of barbiturates , where diethyl malonate (or a substituted derivative) is condensed with urea (B33335) in the presence of a strong base like sodium ethoxide. sodium-methoxide.netnih.gov The mechanism involves nucleophilic attack by the urea nitrogens on the carbonyl carbons of the malonate ester, leading to the formation of the six-membered heterocyclic ring characteristic of barbituric acid.

While this compound cannot be further alkylated at its alpha-position to initiate an intramolecular cyclization like the Perkin synthesis, it could theoretically participate in condensations involving its ester groups, such as the barbiturate (B1230296) synthesis, to yield a 5,5-diethylbarbituric acid derivative after the reaction with urea. Furthermore, cyclization can be achieved through reactions involving the ester groups, such as in the Dieckmann condensation, although this typically requires a single molecule containing two ester groups and available alpha-protons for intramolecular cyclization. sodium-methoxide.net

Studies on Ring Formation with Substituted Malonates

One of the most well-documented applications of 2,2-disubstituted malonic esters, such as this compound, is in the synthesis of barbiturates and their derivatives. This class of compounds is formed through a cyclocondensation reaction with urea.

The reaction of diethyl 2,2-diethylmalonate, a close analog of the title compound, with urea in the presence of a strong base like sodium ethoxide is a classic method for the synthesis of barbital. masterorganicchemistry.com This reaction provides a direct parallel for understanding the reactivity of this compound. The general mechanism for this condensation proceeds through a series of nucleophilic acyl substitution steps.

The process is initiated by the deprotonation of urea by the strong base, forming a potent nucleophile. This is followed by the nucleophilic attack of the deprotonated urea on one of the carbonyl carbons of the this compound. An intermediate is formed, which then undergoes elimination of a butoxide ion. This sequence is repeated with the second amino group of urea and the remaining ester group of the malonate, leading to the formation of a stable six-membered heterocyclic ring.

Base-catalyzed activation of urea: A strong base, typically sodium butoxide (prepared in situ from sodium and butanol to match the ester groups and prevent transesterification), deprotonates urea to enhance its nucleophilicity.

First Nucleophilic Acyl Substitution: The resulting urea anion attacks one of the ester carbonyls of this compound.

Elimination: A molecule of butoxide is eliminated, forming an N-acylated intermediate.

Intramolecular Cyclization: The remaining nitrogen atom of the urea moiety attacks the second ester carbonyl group in an intramolecular fashion.

Second Elimination: A second molecule of butoxide is eliminated, leading to the formation of the barbiturate ring.

The reaction conditions typically involve heating the reactants in an anhydrous alcohol solvent with a stoichiometric amount of a strong base. The general reaction is depicted below:

| Reactants | Reagents | Product |

| This compound, Urea | Sodium Butoxide, Heat | 5,5-Diethylbarbituric acid (Barbital) |

This cyclocondensation reaction is a cornerstone in the synthesis of a wide array of barbiturate drugs, where the substituents at the 5-position of the resulting barbituric acid are determined by the R groups on the initial malonic ester. mdpi.com

Intramolecular Cyclizations and their Mechanistic Pathways

This compound can also be a substrate for intramolecular cyclization reactions to form various carbocyclic systems, provided it is first functionalized with a suitable leaving group on one of the butyl or ethyl chains. A classic example of such a transformation is the Perkin alicyclic synthesis. wikipedia.orgdrugfuture.com

This method involves the reaction of a malonic ester derivative containing a tethered halide with a base to induce intramolecular alkylation. While the archetypal Perkin synthesis utilizes diethyl malonate, the principles can be extended to 2,2-disubstituted analogs like this compound.

To undergo this type of cyclization, this compound would first need to be synthesized with a haloalkyl group attached to the quaternary carbon. For instance, if one of the ethyl groups were replaced by a ω-haloalkyl chain (e.g., 4-bromobutyl), the resulting molecule would be primed for intramolecular ring closure.

The mechanistic pathway for such an intramolecular cyclization would proceed as follows:

Formation of a Carbanion (if applicable): In traditional malonic ester cyclizations, a base is used to deprotonate the acidic α-hydrogen to form a nucleophilic enolate. However, in the case of a 2,2-disubstituted malonate like this compound, there are no acidic α-hydrogens. Therefore, the cyclization must proceed through an alternative pathway if the haloalkyl group is attached elsewhere, or more commonly, the synthesis of the cyclic compound would start from a monosubstituted malonate which is then further alkylated with a dihalide.

Intramolecular Nucleophilic Substitution: A more relevant scenario for a pre-formed 2,2-disubstituted malonate would involve a reaction with an α,ω-dihaloalkane. However, for a true intramolecular reaction, a derivative of the malonate itself must contain the leaving group. Assuming such a substrate, the reaction would proceed via an intramolecular SN2 reaction.

A more direct application of the Perkin synthesis using a precursor to this compound would involve the reaction of a monosubstituted malonate with a dihaloalkane. For example, the reaction of dibutyl ethylmalonate with a dihalide like 1,4-dibromobutane (B41627) in the presence of a base would lead to the formation of a cyclobutane (B1203170) ring fused to the malonate core.

The general steps for the formation of a cyclic compound from a malonic ester and a dihalide are:

First Alkylation: The malonic ester is deprotonated by a base, and the resulting enolate attacks one of the electrophilic carbons of the dihalide, displacing one of the halide leaving groups.

Second Deprotonation: A second equivalent of base deprotonates the α-carbon of the newly formed haloalkyl-substituted malonate.

Intramolecular Alkylation: The resulting enolate undergoes an intramolecular SN2 reaction, attacking the carbon bearing the remaining halide to form the cycloalkane ring.

The size of the ring formed is dependent on the length of the dihaloalkane chain.

| Malonate Derivative | Dihaloalkane | Base | Product |

| Dibutyl ethylmalonate | 1,3-Dibromopropane | Sodium Butoxide | Dibutyl 1-ethylcyclobutane-1,1-dicarboxylate |

| Dibutyl ethylmalonate | 1,4-Dibromobutane | Sodium Butoxide | Dibutyl 1-ethylcyclopentane-1,1-dicarboxylate |

| Dibutyl ethylmalonate | 1,5-Dibromopentane | Sodium Butoxide | Dibutyl 1-ethylcyclohexane-1,1-dicarboxylate |

Subsequent hydrolysis and decarboxylation of the resulting cyclic malonic ester can yield the corresponding cycloalkanecarboxylic acid. The presence of the two bulky butyl and two ethyl groups on the α-carbon in this compound itself would sterically hinder further alkylation at that position, making it an unreactive substrate for the classic Perkin alicyclic synthesis which requires an acidic proton. Therefore, its utility in forming carbocyclic rings is primarily as a synthetic target that is built up from less substituted malonates.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Organic Molecules

Dibutyl 2,2-diethylmalonate serves as a key intermediate in the construction of complex molecular architectures. Its functionalized and sterically hindered core provides a unique scaffold for synthetic chemists to create distinct molecular shapes that can be evaluated for biological activity. The malonic ester framework, in general, is a classic and powerful tool in organic chemistry for forming carbon-carbon bonds. sodium-methoxide.net The synthesis of compounds like this compound is an example of the malonic ester synthesis, which typically involves the sequential alkylation of a malonic ester. This process allows for the introduction of various alkyl groups, creating a diverse range of building blocks for more intricate molecules. askfilo.com

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The application of malonic esters as precursors for therapeutic agents is well-established. These compounds are crucial in the pharmaceutical industry for synthesizing a variety of active compounds.

Malonic esters are foundational in the synthesis of barbiturates, a class of drugs known for their sedative and hypnotic properties. sodium-methoxide.netwikipedia.org The general synthesis involves the condensation of a dialkyl-substituted malonic ester with urea (B33335) in the presence of a strong base, such as sodium ethoxide. wikipedia.orgcdnsciencepub.com For instance, diethyl 2,2-diethylmalonate reacts with urea to form barbital. wikipedia.org Analogously, diethyl 2,2-dibutylmalonate is a precursor to 5,5-dibutylbarbituric acid. chemsrc.com This reaction highlights the role of dialkylated malonates in creating the core structure of barbiturate (B1230296) drugs. orgsyn.org

This compound and related compounds are valuable intermediates in the synthesis of various pharmaceutical agents. quora.com The reactivity of the malonate structure allows for its incorporation into complex molecules that may exhibit a range of pharmacological activities. For example, the related compound diethyl butylmalonate is used as a reagent in the synthesis of peptide deformylase inhibitors, which are being investigated for their potential to combat drug-resistant bacteria. lookchem.com This demonstrates the potential for derivatives of malonic esters to serve as key components in the development of new therapeutics.

The derivatization of malonic esters is a strategic approach to generating novel intermediates for drug discovery. By modifying the alkyl groups attached to the alpha-carbon, chemists can systematically alter the structure and properties of the resulting molecules. This allows for the exploration of structure-activity relationships, which can lead to the identification of compounds with improved potency or different pharmacological profiles. The National Cancer Institute (NCI) includes compounds like diethyl 2,2-dibutylmalonate in its repository for screening in the discovery of new cancer therapies, underscoring its value as a specialized tool in drug development.

Utilization in Agrochemical Synthesis

The versatility of malonic esters extends to the agrochemical sector, where they serve as intermediates for a range of active ingredients. nbinno.com

Diethyl malonate, the parent compound, is a known precursor in the production of several pesticides. nbinno.com The reactive methylene (B1212753) group in malonic esters is key to introducing the specific functional groups required for biological activity in herbicides and pesticides. nbinno.com This reactivity allows for the construction of diverse and complex chemical structures necessary for effective agrochemical agents. While specific commercial synthetic routes starting directly from this compound are not widely detailed, the broader class of malonic esters is crucial to the industry. nbinno.com For instance, the related diethyl butylmalonate is widely used as an intermediate in the manufacturing of pesticides.

Interactive Data Table: Properties of Related Malonic Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Diethyl Malonate | 105-53-3 | C7H12O4 | 160.17 | 199 | 1.055 |

| Diethyl Butylmalonate | 133-08-4 | C11H20O4 | 216.27 | 235-240 | 0.983 |

| Diethyl 2,2-diethylmalonate | 77-25-8 | C11H20O4 | 216.277 | - | - |

| Diethyl 2,2-dibutylmalonate | 596-75-8 | C15H28O4 | 272.38 | 291 | ~1.0 |

Role in the Production of Plant Growth Regulators

A comprehensive review of scientific literature and chemical databases does not indicate that this compound is utilized as a direct precursor or intermediate in the synthesis of plant growth regulators. The synthesis of such compounds often involves specific functional groups and reactive sites that are not characteristic of this particular malonate derivative.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The utility of malonic esters in the synthesis of heterocyclic compounds typically relies on the reactivity of the acidic α-carbon protons. As this compound is a tetra-substituted derivative lacking these protons, its application in classical condensation reactions to form such rings is chemically precluded.

Pyrrole (B145914) Synthesis from Malonate Derivatives

There is no documented evidence of this compound being used in pyrrole synthesis. Methodologies for constructing the pyrrole ring from malonates generally require an active methylene group to participate in condensation or cycloaddition reactions, a feature that this compound does not possess.

Intermediates for 1,3,4-Triazine Derivatives

Scientific literature does not support the use of this compound as an intermediate for 1,3,4-triazine derivatives. Established synthetic routes often employ compounds like 2-halo-substituted diethyl malonates, which can react with hydrazine-based precursors. google.com The fully substituted α-carbon of this compound prevents it from participating in the necessary cyclization pathways for forming the triazine core.

Synthesis of Chiral Acetic Acid Derivatives

The synthesis of chiral acetic acid derivatives from malonic esters typically involves an enantioselective alkylation or modification at the α-carbon, followed by hydrolysis and decarboxylation. A thorough review of synthetic methodologies reveals no instance of this compound being employed for this purpose. The compound's structure, with two butyl groups already present at the α-position, does not lend itself to the transformations required to generate chiral acetic acid derivatives.

Derivatization and Functionalization Strategies for Dibutyl 2,2 Diethylmalonate

Development of Geminal Diazido Derivatives from Malonate Esters

The introduction of two azide (B81097) groups onto the alpha-carbon of a malonate ester transforms it into a geminal diazido derivative, a class of compounds with high nitrogen content and energetic properties. While the direct diazidation of dibutyl 2,2-diethylmalonate is not extensively documented, the synthesis of diethyl 2,2-diazidomalonate provides a well-established precedent that is applicable to other dialkyl 2,2-dialkylmalonates. d-nb.info

The synthetic route to geminal diazido malonates typically begins with the halogenation of the alpha-carbon, followed by a nucleophilic substitution with an azide salt. A common procedure involves the iodination of diethyl malonate in a basic aqueous solution, which is then followed by an iodine-azide exchange to yield the desired geminal diazide. d-nb.info This two-step process is generally efficient and provides access to a range of geminal diazido compounds that can serve as precursors for nitrogen-rich materials. d-nb.info

The resulting diethyl 2,2-diazidomalonate can be further derivatized. For instance, it can be hydrolyzed to 2,2-diazidomalonic acid, which can then be converted into various nitrogen-rich salts. d-nb.info These derivatives have been characterized by various analytical techniques, including NMR spectroscopy and X-ray diffraction, confirming their structures and providing insight into their chemical and physical properties. d-nb.info

Table 1: Synthesis of Diethyl 2,2-diazidomalonate

| Step | Reagents and Conditions | Product |

| 1. Iodination | Diethyl malonate, I₂, slightly basic aqueous solution | Diethyl 2,2-diiodomalonate |

| 2. Azide Exchange | Diethyl 2,2-diiodomalonate, NaN₃ | Diethyl 2,2-diazidomalonate |

Functionalization with Hydroxymethyl Groups

The introduction of hydroxymethyl groups at the alpha-position of malonate esters is a valuable functionalization strategy that provides access to a variety of useful synthetic intermediates. This transformation can be achieved through a reaction with formaldehyde (B43269) in the presence of a base.

A well-documented procedure for this transformation is the synthesis of diethyl bis(hydroxymethyl)malonate. In this reaction, diethyl malonate is treated with an aqueous solution of formaldehyde and potassium bicarbonate. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the di-hydroxymethylated product. The product can then be isolated and purified through extraction and crystallization.

Diethyl bis(hydroxymethyl)malonate is a useful intermediate for preparing a range of other compounds, including substituted malonic esters and acrylic esters. The presence of the two hydroxyl groups allows for a wide array of subsequent chemical modifications, making it a versatile building block in organic synthesis.

Table 2: Synthesis of Diethyl bis(hydroxymethyl)malonate

| Reactants | Reagents and Conditions | Product |

| Diethyl malonate, Formaldehyde | Potassium bicarbonate, water, 25-30°C | Diethyl bis(hydroxymethyl)malonate |

Introduction of Halogen Substituents for Further Transformations

The introduction of halogen atoms at the alpha-position of malonate esters is a key strategy for enabling further chemical transformations. Halogenated malonates are versatile intermediates that can undergo a variety of nucleophilic substitution and cross-coupling reactions.

The halogenation of diethyl malonate has been studied extensively, providing a range of methods for the synthesis of mono- and di-halogenated derivatives. For instance, bromination can be achieved using bromine in the presence of a suitable catalyst or initiator. Chlorination can be carried out using reagents such as N-chlorosuccinimide (NCS). Fluorination can be accomplished using electrophilic fluorinating agents like N-fluoro-2,4,6-trimethylpyridinium triflate.

These halogenated malonates can then be used to introduce a wide variety of other functional groups. For example, they can react with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. They can also participate in transition metal-catalyzed cross-coupling reactions to form more complex molecules.

Table 3: Halogenation of Diethyl Malonate

| Halogenating Agent | Product |

| Bromine (Br₂) | Diethyl bromomalonate |

| N-Chlorosuccinimide (NCS) | Diethyl chloromalonate |

| N-Fluoro-2,4,6-trimethylpyridinium triflate | Diethyl fluoromalonate |

Formation of Other Complex Side Chains (e.g., trimethylcyclopentyl ethyl)

The alkylation of malonic esters is a fundamental and widely used method for the formation of carbon-carbon bonds. This reaction allows for the introduction of a vast array of alkyl groups at the alpha-position, leading to the synthesis of a diverse range of substituted malonates. The strategy is particularly useful for creating complex side chains on the malonate scaffold.

The general procedure for the alkylation of a malonic ester involves the deprotonation of the alpha-carbon with a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and reacts with an alkyl halide in an SN2 reaction to form the alkylated product. This process can be repeated to introduce a second alkyl group, leading to the formation of a quaternary carbon center. organicchemistrytutor.com

To introduce a complex side chain such as a trimethylcyclopentyl ethyl group, a corresponding alkyl halide, for example, 1-bromo-2-(trimethylcyclopentyl)ethane, would be required as the electrophile. The synthesis of such a complex alkyl halide would typically involve a multi-step sequence, starting from readily available precursors. Once the desired alkyl halide is obtained, it can be reacted with the enolate of a malonic ester, such as this compound, to afford the target compound with the complex side chain.

Table 4: General Strategy for Alkylation of Malonic Esters

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Enolate Formation | Malonic ester, Base (e.g., Sodium ethoxide) | Malonic ester enolate |

| 2. Alkylation | Alkyl halide (R-X) | Alkylated malonic ester |

Strategies for Introducing Chiral Centers into Malonate Derivatives

The development of methods for the enantioselective synthesis of malonate derivatives with chiral centers, particularly quaternary stereocenters, is a significant area of research in organic chemistry. frontiersin.orgnih.govresearchgate.net These chiral building blocks are of great interest for the synthesis of a wide range of biologically active molecules and natural products. frontiersin.org Several strategies have been developed to achieve this, including the use of chiral auxiliaries, chiral phase-transfer catalysts, and asymmetric catalysis.

One common approach involves the use of a chiral auxiliary, which is a stereogenic group that is temporarily incorporated into the malonate substrate to control the stereochemical outcome of a subsequent reaction. nih.govresearchgate.net The chiral auxiliary directs the approach of the incoming electrophile, leading to the preferential formation of one diastereomer. After the reaction, the chiral auxiliary can be removed to yield the enantiomerically enriched product. researchgate.net

Another powerful strategy is the use of chiral phase-transfer catalysts for the enantioselective alkylation of malonates. frontiersin.org In this approach, a chiral catalyst, often a quaternary ammonium (B1175870) salt derived from a natural product like a cinchona alkaloid, is used to generate a chiral ion pair with the malonate enolate. frontiersin.org This chiral ion pair then reacts with an electrophile, leading to the formation of the product with high enantioselectivity. frontiersin.org This method has been successfully applied to the synthesis of a variety of chiral malonates with quaternary stereocenters. frontiersin.org

Furthermore, asymmetric catalytic methods, such as enantioselective hydrogenation of alkylidene malonates, have also been developed. In these reactions, a chiral transition metal catalyst is used to deliver hydrogen to the double bond of an alkylidene malonate in a stereoselective manner, resulting in the formation of a chiral center with high enantiomeric excess.

Table 5: Strategies for Asymmetric Synthesis of Chiral Malonates

| Strategy | Description |

| Chiral Auxiliary | A temporary chiral group directs the stereochemical outcome of a reaction. nih.govresearchgate.net |

| Chiral Phase-Transfer Catalysis | A chiral catalyst forms a chiral ion pair with the enolate, leading to enantioselective alkylation. frontiersin.org |

| Asymmetric Catalysis | A chiral catalyst, often a transition metal complex, is used to catalyze an enantioselective transformation. |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For a compound like Dibutyl 2,2-diethylmalonate, the ¹H NMR spectrum would show distinct signals for the protons of the butyl and ethyl groups.

Based on the known spectrum of Diethyl 2,2-diethylmalonate, which shows a quartet for the ester methylene (B1212753) (-OCH₂CH₃) protons and a triplet for the terminal methyl (-OCH₂CH₃) protons, we can predict the spectrum for the dibutyl analogue. The spectrum of this compound would be expected to show signals corresponding to the two ethyl groups attached to the quaternary carbon and the two butyl groups of the ester functionalities.

The key signals would include:

A triplet for the terminal methyl protons of the butyl chains (-CH₃).

A triplet for the terminal methyl protons of the ethyl groups (-CH₃).

A quartet for the methylene protons of the ethyl groups (-CH₂CH₃).

A triplet for the methylene protons of the butyl chains adjacent to the ester oxygen (-OCH₂-).

Multiplets for the two central methylene groups of the butyl chains (-CH₂CH₂-).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl-CH₃ | ~0.8 | Triplet |

| Butyl-CH₃ | ~0.9 | Triplet |

| Butyl-CH₂-CH₃ | ~1.4 | Multiplet (sextet) |

| Butyl-O-CH₂-CH₂- | ~1.6 | Multiplet (quintet) |

| Ethyl-CH₂ | ~1.9 | Quartet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of Diethyl 2,2-diethylmalonate, distinct signals are observed for the carbonyl carbon, the quaternary carbon, and the carbons of the ethyl groups nih.govchemicalbook.com.

For this compound, the spectrum would show additional signals corresponding to the four unique carbons of the butyl chains. The chemical shifts provide insight into the electronic environment of each carbon atom. For instance, the carbonyl carbons are significantly deshielded and appear far downfield, while the aliphatic carbons appear at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl-CH₃ | ~8 |

| Butyl-CH₃ | ~14 |

| Butyl-CH₂-CH₃ | ~19 |

| Ethyl-CH₂ | ~25 |

| Butyl-O-CH₂-CH₂- | ~31 |

| Quaternary C | ~58 |

| Butyl-O-CH₂- | ~65 |

Fluorine-19 (¹⁹F) NMR for Fluorinated Derivatives

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds rsc.org. Since the ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, it provides strong, sharp signals biophysics.org. A key advantage of ¹⁹F NMR is its wide range of chemical shifts, which is much larger than for ¹H NMR, reducing the likelihood of signal overlap even in complex molecules nih.gov.

While there is no fluorine in this compound itself, if a fluorinated derivative were to be synthesized (for example, through the use of a fluorinated alkylating agent), ¹⁹F NMR would be a primary characterization tool. The technique would not only confirm the presence of fluorine but also provide detailed structural information through spin-spin coupling with neighboring ¹H or other ¹⁹F nuclei. These coupling constants are often large and can be observed over several bonds, aiding in the definitive assignment of the molecular structure biophysics.org.

Advanced NMR Techniques (e.g., 2D NMR) for Complex Structures

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying which protons are adjacent to one another. In this compound, COSY would show correlations between the neighboring methylene and methyl protons within the ethyl and butyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the protons on the methylene group of the butyl ester (-OCH₂-) to the ester carbonyl carbon (C=O).

Table 3: Expected 2D NMR Correlations for this compound

| 2D NMR Technique | Expected Key Correlations | Purpose |

|---|---|---|

| COSY | Correlations within the -CH₂-CH₃ spin system of the ethyl groups. Correlations within the -CH₂-CH₂-CH₂-CH₃ spin system of the butyl groups. | Establishes proton-proton connectivity within alkyl chains. |

| HSQC | Each proton signal is correlated to its directly bonded carbon signal. | Assigns carbon signals based on proton assignments. |

| HMBC | Protons on the ethyl groups show correlation to the quaternary carbon. Protons on the -OCH₂- of the butyl group show correlation to the carbonyl carbon. | Confirms the connectivity across the entire molecular structure, including quaternary centers. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing moderately polar and thermally fragile molecules, as it typically produces intact molecular ions with minimal fragmentation uni-goettingen.de. In ESI-MS analysis, the sample solution is sprayed through a high-voltage capillary, creating charged droplets from which ions are liberated into the gas phase uni-goettingen.de.

For this compound, analysis by ESI-MS in positive ion mode would be expected to produce protonated molecules [M+H]⁺ or adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution mass measurement of these ions allows for the determination of the compound's elemental composition. While ESI is a soft technique, some fragmentation can be induced, which may provide further structural information.

Table 4: Predicted ESI-MS Data for this compound (Molecular Formula: C₁₅H₂₈O₄, Molecular Weight: 272.38 g/mol )

| Ion | Predicted Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 273.20 |

| [M+Na]⁺ | 295.18 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase, followed by detection and identification using mass spectrometry. This method is highly effective for verifying the compound's purity by detecting any residual starting materials, byproducts, or degradation products.

In a typical GC-MS analysis, the retention time—the time it takes for the compound to travel through the chromatographic column—serves as a primary identifier. Following separation, the molecule is ionized, commonly by electron ionization (EI), which induces fragmentation. The resulting mass spectrum, a unique pattern of mass-to-charge ratios of the fragments, acts as a molecular fingerprint, allowing for unambiguous identification.

Table 1: Hypothetical GC-MS Data for this compound No experimental data is available in the scientific literature. The following table is for illustrative purposes only.

| Parameter | Value |

| Retention Time (min) | Data not available |

| Major Mass Fragments (m/z) | Data not available |

| Purity (%) | Data not available |

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization mass spectrometry technique used for the analysis of large, non-volatile, and thermally labile molecules. The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation.

While MALDI is a powerful tool for large molecules, its application is less common for smaller, volatile compounds like this compound, which are more amenable to techniques like GC-MS. Consequently, there are no documented research findings on the use of MALDI for the characterization of this compound in the surveyed scientific literature.

Predicted Collision Cross Section (CCS) values for Adducts

Collision Cross Section (CCS) is a measure of the three-dimensional size and shape of an ion in the gas phase. It is an important physicochemical property that can be determined using ion mobility-mass spectrometry (IM-MS). CCS values add another dimension of separation and identification to mass spectrometry, enhancing confidence in compound annotation, particularly in complex mixtures.

For novel or uncharacterized compounds, CCS values can be predicted using machine learning algorithms trained on large datasets of experimental data. These predictions are based on molecular descriptors and the type of ion adduct (e.g., [M+H]⁺, [M+Na]⁺). However, specific predicted or experimentally determined CCS values for adducts of this compound are not available in existing public databases or scientific literature.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts No predicted or experimental data is available in the scientific literature.

| Adduct Ion | Predicted CCS (Ų) |

| [M+H]⁺ | Data not available |

| [M+Na]⁺ | Data not available |

| [M+K]⁺ | Data not available |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It measures the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range, making IR spectroscopy a powerful tool for structural elucidation.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the ester functional groups. Key expected vibrations include a strong C=O (carbonyl) stretching band and C-O stretching bands. The presence of alkyl C-H stretching and bending vibrations would also be anticipated. While these general features can be predicted, specific, experimentally-derived IR spectra detailing the precise wavenumbers and intensities of these absorption bands for this compound are not reported in the scientific literature.

Table 3: Expected Infrared (IR) Absorption Bands for this compound This table is based on general frequencies for functional groups; no specific experimental data for the compound is available.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1735-1750 |

| C-O (Ester) | Stretch | ~1150-1250 |

| C-H (Alkyl) | Stretch | ~2850-2960 |

| C-H (Alkyl) | Bend | ~1375-1465 |

X-ray Diffraction (XRD) for Crystal Structure Determination

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. This technique provides precise atomic coordinates, allowing for the unambiguous determination of the molecule's absolute structure and stereochemistry. The successful application of this method to this compound would require the compound to be a solid at room temperature and capable of forming suitable single crystals. There are currently no published studies detailing the single-crystal X-ray diffraction analysis of this compound.

Conducting X-ray diffraction studies at low temperatures (typically around 100 K) is a common practice. This approach minimizes the thermal motion of atoms within the crystal lattice, resulting in a more precise and well-resolved diffraction pattern. This leads to a more accurate determination of the crystal structure. As there is no available single-crystal XRD data for this compound, there are consequently no reports of low-temperature studies for this compound.

Table 4: Crystallographic Data for this compound No crystallographic data has been published in the scientific literature.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Z (Molecules per unit cell) | Data not available |

| R-factor | Data not available |

Thermal Analysis

Thermal analysis techniques are pivotal in characterizing the thermal stability and phase behavior of chemical compounds. For this compound, Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) provide critical data regarding its behavior upon heating.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. uni-siegen.dewikipedia.org This analysis identifies temperatures at which physical or chemical changes occur, such as melting, boiling, and decomposition. wikipedia.orglibretexts.org An endothermic event, like melting or boiling, results in the sample's temperature lagging behind the reference, creating a trough in the DTA curve. uni-siegen.de Conversely, an exothermic event, such as decomposition, causes the sample's temperature to exceed the reference, resulting in a peak. youtube.com

Table 1: Expected Thermal Events for this compound in DTA

| Thermal Event | Expected Temperature Range (°C) | Type of Peak | Information Provided |

| Boiling | ~250 - 280 | Endothermic | Boiling Point |

| Decomposition | >300 | Exothermic | Onset of thermal degradation |

Note: The data in this table is hypothetical, based on the properties of similar ester compounds, and serves to illustrate the expected DTA profile.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature under a controlled atmosphere. wikipedia.org This technique is essential for determining the thermal stability of a compound by identifying the temperature at which it begins to decompose. wikipedia.orgresearchgate.net A TGA curve plots the percentage of mass remaining against temperature.

For an ester like this compound, a TGA scan would typically show a stable baseline with minimal mass loss until the onset of thermal decomposition. At the decomposition temperature, a significant and often rapid decrease in mass would be observed as the molecule breaks down into volatile fragments. The thermal stability of esters is known to be dependent on their chemical structure. researchgate.net In an inert atmosphere (e.g., nitrogen), the decomposition of esters often proceeds via a radical mechanism. scribd.com

Studies on various methyl esters have shown that decomposition can occur in single or multiple steps, with onset temperatures varying based on structure and the presence of unsaturation. researchgate.net For a saturated ester like this compound, a relatively straightforward decomposition pattern is expected.

Table 2: Representative TGA Data for Ester Compounds

| Compound Type | Onset of Decomposition (Tonset) (°C) | Atmosphere | Key Observation |

| Saturated Methyl Esters | ~200 - 250 | Oxygen | Single major mass loss event. researchgate.net |

| Neopentylpolyol Esters | ~250 - 350 | Air/Helium | Decomposition temperature relates to acyl chain length. scribd.com |

| Cured Vinyl Ester Resins | ~300 - 400 | Nitrogen | Higher thermal stability shown by significant mass retention up to higher temperatures. researchgate.net |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for separating components of a mixture and assessing the purity of a compound. For this compound, Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are particularly valuable.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and versatile technique used for qualitative analysis, such as monitoring the progress of a reaction or assessing the purity of a sample. rsc.orgchemistryhall.com The separation is based on the differential partitioning of compounds between a stationary phase (typically silica gel coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). orgchemboulder.com

In the synthesis of dialkyl malonates, TLC is routinely used to track the conversion of the starting material (e.g., diethyl malonate) to the mono- and di-alkylated products. rsc.orgrsc.org Since polarity decreases with increased alkylation, the product, this compound, would exhibit a higher Retention Factor (Rf) value compared to its precursors. Visualization can be achieved under UV light if the compounds are UV-active, or by staining with a developing agent like potassium permanganate or anisaldehyde. rsc.orgrsc.org

Table 3: Typical TLC Conditions for Monitoring Malonic Ester Alkylation

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 plates. rsc.orgrsc.org |

| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent, e.g., Hexane/Ethyl Acetate (ratio adjusted for optimal separation, such as 9:1 or 3:1). rsc.org |

| Sample Preparation | The compound is dissolved in a volatile solvent (e.g., ethyl acetate, dichloromethane) at a low concentration (~1%). orgchemboulder.com |

| Visualization | 1. UV light (254 nm) for fluorescence quenching. rsc.org 2. Staining with potassium permanganate (KMnO₄) solution. rsc.org 3. Staining with anisaldehyde solution. rsc.org |

| Expected Rf Pattern | Rf (this compound) > Rf (Mono-alkylated intermediate) > Rf (Diethyl malonate) |

Gas Chromatography (GC) for Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov It is widely used for determining the purity of a substance and for quantitative analysis of components in a mixture. dtic.mildtic.mil In the context of this compound, GC with a Flame Ionization Detector (FID) or coupled with a Mass Spectrometer (GC-MS) is ideal for monitoring the progress of its synthesis and confirming the purity of the final product. dtic.milrsc.org

A GC method would involve injecting a small amount of the reaction mixture into the instrument, where it is vaporized and carried by an inert gas through a capillary column. dtic.mil Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. Lower boiling point compounds generally elute faster. The detector then generates a signal for each component, resulting in a chromatogram where each peak corresponds to a different compound. By analyzing the peak areas, the relative concentrations of reactants, intermediates, and products can be determined. scribd.com

Table 4: Representative GC Parameters for Analysis of Malonate Esters

| Parameter | Specification | Reference |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) | dtic.mil |

| Column | Capillary column (e.g., DB-1, DB-5, or a wax column) | dtic.milchromforum.org |

| Carrier Gas | Helium or Nitrogen | dtic.mil |

| Injector Temperature | 200 - 250 °C | chromforum.org |

| Detector Temperature | 250 - 300 °C | chromforum.org |

| Oven Program | A temperature ramp, e.g., initial temperature of 100°C, hold for 2 min, then ramp at 10°C/min to 250°C. | dtic.mil |

| Expected Elution Order | Ethanol (solvent) < Diethyl Malonate < Mono-alkylated Intermediate < this compound |